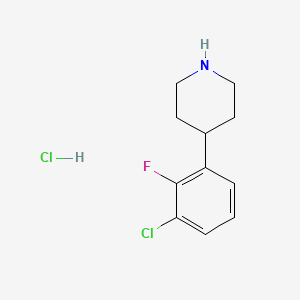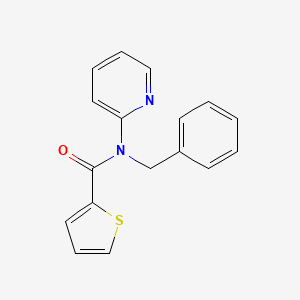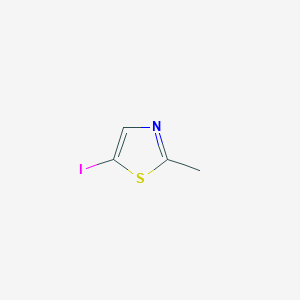
4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride" is a derivative of piperidine, a six-membered heterocyclic amine, which is often used as a building block in the synthesis of pharmaceuticals and organic compounds. Piperidine derivatives are known for their diverse biological activities and are commonly found in compounds with therapeutic potential.
Synthesis Analysis
The synthesis of piperidine derivatives can involve various strategies, including electrophilic substitution, palladium-catalyzed reactions, and multi-step synthetic approaches. For instance, the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination of a trimethylstannyl precursor, indicating the versatility of piperidine chemistry in introducing functional groups such as fluorine . Similarly, the synthesis of O-substituted derivatives of piperidine involved coupling reactions under pH control and subsequent substitution reactions, demonstrating the reactivity of the piperidine nucleus .
Molecular Structure Analysis
Piperidine derivatives often exhibit chair conformations, as seen in the crystal structures of various compounds. For example, the crystal structure of 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one shows a chair conformation with equatorial substituents, which is a common feature for stabilized piperidine rings . The molecular structure is further stabilized by weak intermolecular interactions, such as hydrogen bonding and C-H...O interactions .
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions, including base-catalyzed rearrangements, which are relevant for understanding the environmental fate of chlorinated piperidines . These reactions can lead to various products, including imines and oxazinanes, depending on the substituents and reaction conditions. The reactivity of the piperidine ring is influenced by the electronic properties of the substituents, as well as by the presence of activating or deactivating groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of halogen substituents, such as chlorine and fluorine, can affect the compound's polarity, solubility, and reactivity. The crystal packing and intermolecular interactions within the crystal lattice can also impact the melting point, boiling point, and stability of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Reese and Thompson (1988) discussed a new synthesis method for 1-arylpiperidin-4-ols, including derivatives related to 4-(3-Chloro-2-fluorophenyl)piperidine, indicating advancements in synthetic routes for such compounds (Reese & Thompson, 1988).
- Šakić, Zipse, and Vrček (2011) explored base-catalyzed reactions of N-chloro-piperidines, including compounds structurally similar to 4-(3-Chloro-2-fluorophenyl)piperidine, contributing to the understanding of their chemical behavior in environmental contexts (Šakić, Zipse, & Vrček, 2011).
Pharmacological Applications :
- Botteghi, Marchetti, Paganelli, and Persi-Paoli (2001) investigated the synthesis of neuroleptic agents, including structures incorporating elements of 4-(3-Chloro-2-fluorophenyl)piperidine, highlighting its relevance in the development of pharmaceuticals (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
- Yang, Xue, Wang, Zhu, Jin, and Chen (2009) synthesized compounds based on 1-phenethyl-4-hydroxy piperidinium hydrochloride for anti-leukemia activity, providing insights into the potential therapeutic applications of related piperidine derivatives (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).
Crystallography and Molecular Structure :
- Yokota, Uekusa, and Ohashi (1999) analyzed crystal forms of paroxetine hydrochloride, a compound related to 4-(3-Chloro-2-fluorophenyl)piperidine, contributing to the understanding of its structural properties (Yokota, Uekusa, & Ohashi, 1999).
- Anitha, Sivakumar, Arulraj, Rajkumar, Kaur, and Jasinski (2020) investigated the synthesis, crystal structure, DFT calculations, and Hirshfeld surface analysis of a compound closely related to 4-(3-Chloro-2-fluorophenyl)piperidine, enhancing our understanding of the molecular structure of such compounds (Anitha, Sivakumar, Arulraj, Rajkumar, Kaur, & Jasinski, 2020).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . The hazard statements for this compound include H412, and the precautionary statements include P273 . It’s classified as Aquatic Chronic 3 and its storage class code is 11 - Combustible Solids .
Propiedades
IUPAC Name |
4-(3-chloro-2-fluorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBGNPIFNJKMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C(=CC=C2)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)
![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)

![2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione](/img/structure/B3016689.png)
![11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B3016690.png)
![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)
![2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016695.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)
![5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B3016702.png)
![3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B3016704.png)